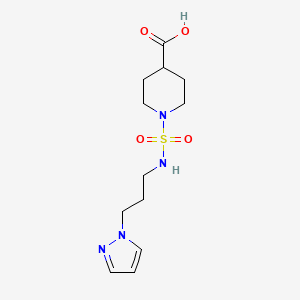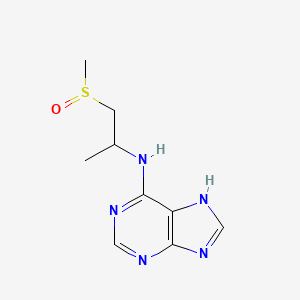![molecular formula C12H16N2O2 B6631482 N-[(E)-4-aminobut-2-enyl]-2-(3-hydroxyphenyl)acetamide](/img/structure/B6631482.png)
N-[(E)-4-aminobut-2-enyl]-2-(3-hydroxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-4-aminobut-2-enyl]-2-(3-hydroxyphenyl)acetamide, also known as ABHA, is a compound that has been extensively studied for its potential therapeutic applications. It is a small molecule that has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
Mechanism of Action
The mechanism of action of N-[(E)-4-aminobut-2-enyl]-2-(3-hydroxyphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. Additionally, this compound has been shown to inhibit the activity of the protein kinase Akt, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to have anti-inflammatory effects, as it has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects, as it has been shown to protect against oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
N-[(E)-4-aminobut-2-enyl]-2-(3-hydroxyphenyl)acetamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized, and it has been extensively studied, so there is a large body of literature on its properties and potential therapeutic applications. However, there are also limitations to using this compound in lab experiments. It has been shown to have low solubility in water, which can make it difficult to work with. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
Future Directions
There are several future directions for research on N-[(E)-4-aminobut-2-enyl]-2-(3-hydroxyphenyl)acetamide. One area of research could be to further investigate its potential use in the treatment of cancer. Additionally, further research could be done to better understand its mechanism of action and to identify additional targets for its activity. Finally, research could be done to develop more effective methods for synthesizing this compound and to improve its solubility in water, which could make it easier to work with in lab experiments.
Synthesis Methods
The synthesis of N-[(E)-4-aminobut-2-enyl]-2-(3-hydroxyphenyl)acetamide can be achieved through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 3-hydroxybenzaldehyde with ethyl acetoacetate to form 3-(1-ethoxyethylidene)-2,3-dihydrobenzofuran-5-carboxylic acid. This compound is then reacted with 4-aminobut-2-enenitrile to form N-(2-cyanoethyl)-3-(1-ethoxyethylidene)-2,3-dihydrobenzofuran-5-carboxamide. Finally, this compound is hydrolyzed to form this compound.
Scientific Research Applications
N-[(E)-4-aminobut-2-enyl]-2-(3-hydroxyphenyl)acetamide has been shown to have a variety of potential therapeutic applications. It has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects. Additionally, this compound has been studied for its potential use in the treatment of bacterial infections, as it has been shown to have antibacterial properties.
Properties
IUPAC Name |
N-[(E)-4-aminobut-2-enyl]-2-(3-hydroxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c13-6-1-2-7-14-12(16)9-10-4-3-5-11(15)8-10/h1-5,8,15H,6-7,9,13H2,(H,14,16)/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBIOZQKAJPQDFY-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CC(=O)NCC=CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)CC(=O)NC/C=C/CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-6-methyl-N-[2-(1-methyl-1,2,4-triazol-3-yl)ethyl]pyridin-2-amine](/img/structure/B6631408.png)

![5-fluoro-2-nitro-N-[3-(triazol-1-yl)propyl]aniline](/img/structure/B6631417.png)
![2-methylsulfonyl-N-[2-(oxolan-3-yl)ethyl]aniline](/img/structure/B6631426.png)







![2-[(5-methyl-1H-pyrazol-4-yl)sulfonyl]-1,3,3a,4,5,6,7,7a-octahydroisoindol-4-amine](/img/structure/B6631483.png)
![2-[(1-methyltriazol-4-yl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-ol](/img/structure/B6631485.png)
